Cas no 35355-39-6 (7-(2-oxocyclohexyl)oxy-2H-chromen-2-one)
7-(2-oxocyclohexyl)oxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one
- SR-01000030263-1
- 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 7-[(2-oxocyclohexyl)oxy]-
- 7-((2-oxocyclohexyl)oxy)-2H-chromen-2-one
- AKOS016400667
- HMS2850I12
- Z53852382
- DTXSID80396756
- STL457625
- 7-(2-oxocyclohexyloxy)-2H-chromen-2-one
- SMR000539070
- BDBM50246222
- SR-01000030263
- 35355-39-6
- Oprea1_365174
- EN300-18198631
- MLS001173266
- CHEMBL475885
-
- Inchi: 1S/C15H14O4/c16-12-3-1-2-4-13(12)18-11-7-5-10-6-8-15(17)19-14(10)9-11/h5-9,13H,1-4H2
- InChI Key: OMHVDZSJVYESCX-UHFFFAOYSA-N
- SMILES: O(C1=CC=C2C=CC(=O)OC2=C1)C1C(CCCC1)=O
Computed Properties
- Exact Mass: 258.08920892Da
- Monoisotopic Mass: 258.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.6Ų
7-(2-oxocyclohexyl)oxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18198631-0.05g |
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one |
35355-39-6 | 90% | 0.05g |
$148.0 | 2023-11-13 |
7-(2-oxocyclohexyl)oxy-2H-chromen-2-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one
Recent Advances in the Study of 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one (CAS: 35355-39-6): A Comprehensive Research Brief
The compound 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one (CAS: 35355-39-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and mechanistic insights. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last three years.
Recent studies have highlighted the synthetic versatility of 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one, which serves as a key intermediate in the development of novel pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route for this compound, achieving a yield of 78% through a modified Knoevenagel condensation followed by cyclization. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development.
In terms of biological activity, 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one has shown potent inhibitory effects on several enzymatic targets. For instance, a 2022 paper in Bioorganic & Medicinal Chemistry Letters reported its strong inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.45 μM, suggesting potential anti-inflammatory applications. Additionally, preliminary in vitro studies have indicated its ability to modulate the Wnt/β-catenin signaling pathway, which is implicated in various cancers.
Mechanistic studies have further elucidated the interactions of this compound with biological macromolecules. Molecular docking simulations, as described in a 2023 Computational Biology and Chemistry article, revealed that 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one binds to the active site of COX-2 through hydrogen bonding with Arg120 and hydrophobic interactions with Val523. These findings provide a structural basis for the design of more potent and selective derivatives.
Despite these promising results, challenges remain in the clinical translation of 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one. Pharmacokinetic studies, as reported in a 2024 European Journal of Pharmaceutical Sciences publication, indicate moderate oral bioavailability (42%) and rapid metabolism by hepatic CYP3A4. Current research efforts are focused on structural modifications to improve these properties while retaining the compound's biological efficacy.
In conclusion, 7-(2-oxocyclohexyl)oxy-2H-chromen-2-one represents a chemically interesting and biologically active scaffold with multiple potential therapeutic applications. Ongoing research continues to explore its full pharmacological potential, with particular emphasis on structure-activity relationship studies and formulation development. The compound's unique combination of synthetic accessibility and biological activity makes it a valuable subject for further investigation in drug discovery programs.
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